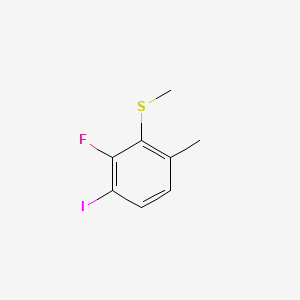![molecular formula C5H3N7 B14756619 7H-Tetrazolo[5,1-i]purine CAS No. 211-42-7](/img/structure/B14756619.png)
7H-Tetrazolo[5,1-i]purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Tetrazolo[5,1-i]purine is a heterocyclic compound that combines the structural features of both tetrazole and purine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The purine nucleus is a well-known scaffold in drug design, and the incorporation of a tetrazole ring can enhance the biological properties of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Tetrazolo[5,1-i]purine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminotetrazole with purine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Tetrazolo[5,1-i]purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated tetrazole rings.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7H-Tetrazolo[5,1-i]purine involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors. The compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and seizure activity .
Vergleich Mit ähnlichen Verbindungen
7H-Tetrazolo[1,5-a]quinazoline: Another tetrazole-containing compound with anticonvulsant properties.
7H-Tetrazolo[1,5-g]purine: A closely related compound with similar biological activities.
Uniqueness: 7H-Tetrazolo[5,1-i]purine is unique due to its specific ring fusion pattern, which can influence its biological activity and chemical reactivity. The position of the tetrazole ring in the purine scaffold can lead to different interactions with biological targets, making it a valuable compound for drug design and development.
Eigenschaften
CAS-Nummer |
211-42-7 |
|---|---|
Molekularformel |
C5H3N7 |
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
9H-tetrazolo[5,1-f]purine |
InChI |
InChI=1S/C5H3N7/c1-6-3-4(7-1)8-2-12-5(3)9-10-11-12/h1-2H,(H,6,7) |
InChI-Schlüssel |
IJFNQZGFYGJHFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C3=NN=NN3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


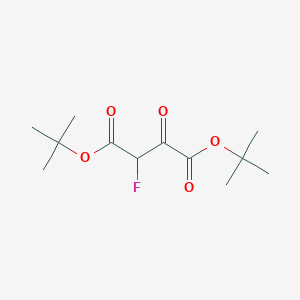
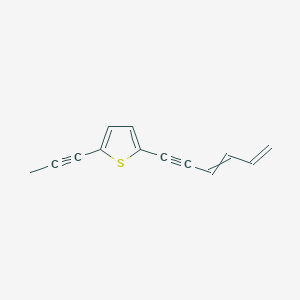

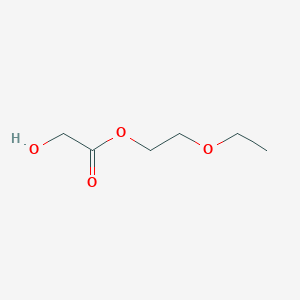
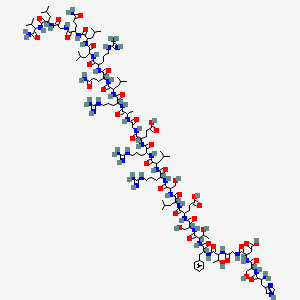
![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)
![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
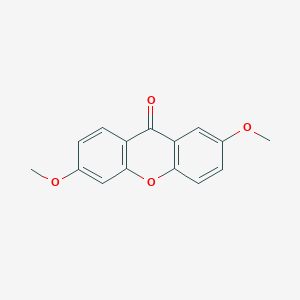
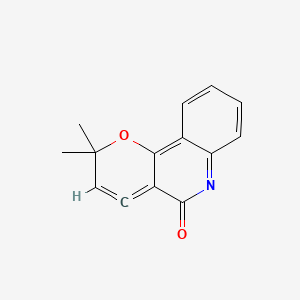
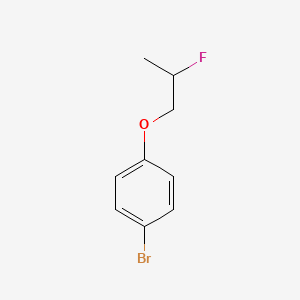
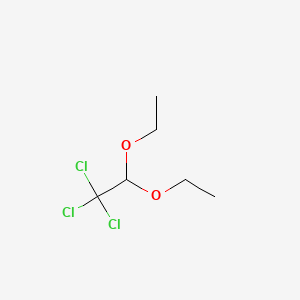
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
